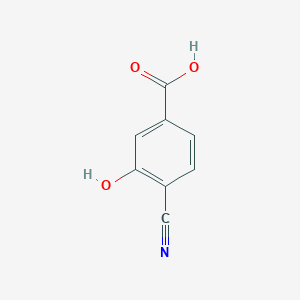

4-Cyano-3-hydroxybenzoic acid

Description

Conceptual Framework of Aromatic Nitriles and Hydroxybenzoic Acid Derivatives

To understand the significance of 4-Cyano-3-hydroxybenzoic acid, it is essential to first consider the two major classes of compounds it belongs to: aromatic nitriles and hydroxybenzoic acid derivatives.

Aromatic Nitriles are organic compounds that feature a nitrile group (–C≡N) directly attached to an aromatic ring. numberanalytics.com This class of compounds is of great importance in organic chemistry due to the unique electronic properties and reactivity of the nitrile group. numberanalytics.com The carbon-nitrogen triple bond is highly polar and linear, influencing the molecule's physical properties such as its boiling point and solubility. numberanalytics.com The nitrile group is a versatile functional handle; it can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions to form heterocyclic systems. This versatility makes aromatic nitriles crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. numberanalytics.com

Hydroxybenzoic Acid Derivatives are a subclass of phenolic acids, characterized by a benzene (B151609) ring substituted with at least one hydroxyl (–OH) group and one carboxylic acid (–COOH) group. wikipedia.org These compounds are widespread in nature and are known for a range of biological activities. The parent compound, 4-hydroxybenzoic acid (p-hydroxybenzoic acid), is a well-known example, serving as a precursor for the synthesis of parabens, which are used as preservatives. wikipedia.org In polymer chemistry, hydroxybenzoic acids, particularly p-hydroxybenzoic acid, are key monomers in the production of high-performance polymers, such as liquid crystal polymers (LCPs). lcp-carboxy.comacs.org The relative positions of the hydroxyl and carboxyl groups on the aromatic ring significantly influence the compound's acidity, reactivity, and ability to form intermolecular hydrogen bonds, which in turn dictates its application in areas like materials science and medicinal chemistry. mdpi.com

Significance in Organic Synthesis and Functional Material Development

The combination of nitrile, hydroxyl, and carboxylic acid functionalities on a single aromatic scaffold makes this compound a molecule with significant potential in both organic synthesis and the development of functional materials.

In organic synthesis , the compound serves as a versatile building block. Each functional group can be addressed with a high degree of chemical selectivity, allowing for the stepwise construction of complex molecular architectures. The carboxylic acid can undergo esterification or amidation, the hydroxyl group can be alkylated or acylated, and the nitrile group can be transformed into other nitrogen-containing functionalities. This multi-faceted reactivity is highly desirable for creating libraries of compounds for drug discovery and for synthesizing targeted molecules with specific biological activities. For instance, related cyanobenzoic acid derivatives are investigated as intermediates for producing platelet aggregation inhibitors. google.com

In the field of functional material development , the unique structure of this compound offers intriguing possibilities. Aromatic nitriles are utilized in the preparation of advanced materials, including polymers and organic semiconductors. chemscene.comnumberanalytics.comnumberanalytics.com Concurrently, hydroxybenzoic acids are established precursors for high-performance materials. For example, p-hydroxybenzoic acid is a fundamental component of Vectran™, a high-strength liquid crystal polymer fiber. wikipedia.org It is also used as a linker to create metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage and catalysis. rsc.org The presence of both a hydrogen-bond-donating hydroxyl group and a polar, coordination-capable nitrile group, in addition to the carboxylate linker, suggests that this compound could be employed to construct novel polymers or MOFs with unique topologies and functional properties.

Historical Context and Evolution of Research Trajectories in Related Chemical Spaces

The research fields connected to this compound have long and evolving histories.

The synthesis of aromatic nitriles dates back to the 19th century. One of the earliest and most classic methods is the Sandmeyer reaction, discovered in 1884, which converts an aryl diazonium salt to an aryl nitrile using a copper cyanide salt. numberanalytics.com Over the decades, the synthetic toolbox for nitriles has expanded significantly to include methods starting from aldehydes, amides, and organic halides. acs.orgvaia.com The evolution of this research has been driven by the need for higher yields, greater functional group tolerance, and more environmentally benign procedures. Recent advancements focus on catalytic methods, including biocatalytic approaches that utilize enzymes for the scalable and sustainable synthesis of aromatic nitriles. nih.gov

The study of hydroxybenzoic acid derivatives also has a rich history. Early research focused on their isolation from natural sources and their use as simple chemical intermediates, such as in the production of preservatives and dyes. wikipedia.org A significant shift in research occurred with the advent of polymer science. In the mid-20th century, the potential of p-hydroxybenzoic acid as a monomer for creating rigid, thermally stable polymers was recognized, leading to the development of liquid crystal polymers. acs.org More recently, research has focused on their use as versatile linkers in supramolecular chemistry and in the construction of highly ordered materials like MOFs, where the hydroxyl group can be used to fine-tune the properties of the resulting framework. rsc.org This trajectory from simple organic derivatives to key components of advanced functional materials mirrors the broader evolution of modern chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 220542-03-0 | biosynth.com |

| Molecular Formula | C₈H₅NO₃ | biosynth.com |

| Molecular Weight | 163.13 g/mol | biosynth.com |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)O)C#N | biosynth.com |

| Synonyms | 3-Hydroxy-4-cyanobenzoic acid | aksci.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-cyano-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVYLTWYIJWKFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220542-03-0 | |

| Record name | 4-cyano-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis and Methodological Innovation of 4 Cyano 3 Hydroxybenzoic Acid

Established Synthetic Routes to 4-Cyano-3-hydroxybenzoic Acid

The construction of the this compound scaffold is typically achieved through established synthetic transformations that introduce the cyano group onto a pre-functionalized benzoic acid derivative. These methods can be broadly categorized into precursor-based approaches and direct functionalization strategies.

Precursor-Based Approaches for Aromatic Nitriles

Precursor-based methods are the most common strategies for synthesizing aromatic nitriles, including this compound. These routes rely on the conversion of an existing functional group on the aromatic ring into a nitrile.

One of the most direct precursor routes starts from 4-formyl-3-hydroxybenzoic acid. The formyl group (an aldehyde) is readily converted into a nitrile. This transformation is often achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride to form an aldoxime, which is subsequently dehydrated to yield the nitrile. A specific method involves heating the formyl precursor with nitroethane and sodium acetate (B1210297) in acetic acid.

Another well-established precursor-based strategy is the nucleophilic substitution of an aryl halide. In this approach, a halogen atom (such as iodine or bromine) ortho to the hydroxyl group and meta to the carboxylic acid is displaced by a cyanide anion. For example, a general synthesis involves reacting a substituted aromatic compound with sodium cyanide (NaCN) and copper(I) cyanide (CuCN) in a solvent like N,N-Dimethylformamide (DMF) at elevated temperatures. This method is an adaptation of the classic Rosenmund-von Braun reaction. The use of copper(I) cyanide is critical in facilitating the displacement of the halide.

Phenols and their derivatives can also serve as effective precursors. The hydroxyl group can be converted into a better leaving group, such as a sulfonate or carbamate, which can then be displaced in a transition-metal-catalyzed cyanation reaction. This approach avoids the often harsh conditions of older methods and expands the range of accessible precursors.

The Letts nitrile synthesis offers a pathway from aromatic carboxylic acids directly, by heating them with metal thiocyanates, though this method is less common for highly functionalized substrates. A summary of common precursor functional groups and their conversion to nitriles is presented below.

| Precursor Functional Group | Typical Reagents | Reaction Name/Type | Reference |

|---|---|---|---|

| Formyl (Aldehyde) | Hydroxylamine hydrochloride, followed by dehydration | Aldoxime Dehydration | |

| Halogen (I, Br, Cl) | CuCN, NaCN, or KCN | Rosenmund-von Braun Reaction | |

| Amino (via Diazonium Salt) | NaNO₂, HCl, then CuCN/KCN | Sandmeyer Reaction | |

| Activated Hydroxyl (e.g., Sulfonate) | Zn(CN)₂, Ni or Pd catalyst | Catalytic Deoxycyanation |

Direct Functionalization Methodologies

Direct functionalization represents a more modern and atom-economical approach, aiming to convert a C-H bond directly into a C-CN bond, thus avoiding the need for pre-functionalized substrates. While specific examples for the direct synthesis of this compound are not widespread, the general methodologies are highly relevant.

These reactions often employ transition-metal catalysts, such as palladium or nickel, which can activate the otherwise inert C-H bond. To achieve regioselectivity, these methods frequently rely on directing groups. In the context of this compound, the existing carboxyl and hydroxyl groups could potentially direct the cyanation to the desired position on the aromatic ring. The nitrile group itself is known to serve as a directing group in various C-H functionalization reactions, which is pertinent for the synthesis of more complex derivatives.

Photoredox catalysis has also emerged as a powerful tool for direct C-H functionalization, allowing for the synthesis of aromatic nitriles under mild conditions. These methods often use an organic photocatalyst to generate reactive intermediates that can engage in the C-H cyanation process. The development of these strategies holds promise for more efficient and environmentally benign syntheses of complex aromatic nitriles in the future.

Optimization of Reaction Conditions and Process Efficiency

Improving the yield, purity, and sustainability of the synthesis of this compound is a critical aspect of process chemistry. This is achieved through the systematic optimization of reaction parameters and the development of advanced catalytic systems.

A documented synthesis of 3-cyano-4-hydroxybenzoic acid (an isomer) illustrates the importance of reaction conditions. The procedure involves stirring the halogenated precursor with sodium cyanide and copper(I) cyanide in anhydrous DMF at 110 °C for 2 hours under a nitrogen atmosphere to ensure an inert environment and prevent side reactions. The choice of a high-boiling point polar aprotic solvent like DMF is crucial for dissolving the cyanide salts and achieving the necessary reaction temperature.

For syntheses starting from formyl precursors, reaction conditions can vary. One method specifies heating for 3.5 hours with a combination of nitroethane, sodium acetate, and acetic acid, highlighting a specific reagent cocktail designed to efficiently convert the aldehyde to the nitrile. Another process for a related methyl ester involves a two-step sequence: formylation using magnesium chloride, triethylamine, and paraformaldehyde, followed by reaction with hydroxylamine hydrochloride and acetyl chloride at 80°C for 2 hours. These examples underscore that each synthetic route requires careful optimization of reagents, solvents, temperature, and reaction time to maximize efficiency.

Catalytic System Development for Enhanced Yields

The evolution of catalytic systems has been pivotal in advancing the synthesis of aromatic nitriles. Modern methods increasingly rely on transition-metal catalysis to achieve high yields and functional group tolerance under milder conditions.

Nickel-based catalysts have proven particularly effective for the cyanation of phenol (B47542) derivatives. These systems often consist of a nickel source, such as NiBr₂, paired with a unique diphosphine ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype). The ligand plays a crucial role in stabilizing the nickel center and facilitating the catalytic cycle. These catalysts enable the use of less toxic cyanide sources, such as zinc cyanide (Zn(CN)₂), in place of alkali metal cyanides.

Palladium catalysts are also widely employed, especially for the cyanation of aryl chlorides and bromides. The choice of ligand is again critical for achieving high efficiency, with bulky phosphine (B1218219) ligands often being required. These catalytic approaches offer significant advantages over stoichiometric methods like the traditional Rosenmund-von Braun reaction, which requires more than a full equivalent of copper cyanide.

The table below summarizes key parameters for different catalytic cyanation systems.

| Catalyst System | Substrate Type | Cyanide Source | Key Advantages | Reference |

|---|---|---|---|---|

| Nickel/dcype | Phenol Derivatives (Carbamates, Pivalates) | Aminoacetonitriles | Uses non-metallic, less toxic cyanide source | |

| Nickel/dppf/Zn | Aryl Chlorides | Zn(CN)₂ | Mild conditions, good functional group tolerance | |

| Palladium/Phosphine Ligand | Aryl Bromides/Chlorides | NaCN, K₄[Fe(CN)₆] | High efficiency for aryl halides | |

| Copper(I) Iodide/Ligand | Aryl Bromides | K₄[Fe(CN)₆] | Uses inexpensive, low-toxicity cyanide source |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly guiding the design of synthetic routes to minimize environmental impact and improve safety. For the synthesis of this compound, this involves several key considerations.

A primary focus is the replacement of highly toxic cyanide reagents like sodium cyanide and potassium cyanide. Significant progress has been made in using less toxic alternatives. Zinc cyanide (Zn(CN)₂) is a stable, less hazardous solid that is frequently used in modern catalytic reactions. Potassium ferrocyanide (K₄[Fe(CN)₆]), a coordination complex, is another low-toxicity alternative that can be used in palladium- and copper-catalyzed reactions. Furthermore, non-metallic organic cyano-group sources, such as aminoacetonitriles, have been developed for nickel-catalyzed cyanations, offering an even safer and more environmentally friendly option.

Another green chemistry principle is atom economy, which is maximized in direct C-H functionalization reactions that avoid the generation of stoichiometric byproducts from leaving groups. Additionally, the development of catalytic rather than stoichiometric reactions reduces metal waste.

The use of environmentally benign solvents is also crucial. Biocatalytic approaches, for instance, utilize enzymes like aldoxime dehydratase to convert aldoximes to nitriles in water, representing an exceptionally green synthetic method. This enzymatic process operates under mild conditions and avoids the use of both toxic cyanides and organic solvents.

Synthesis of Key Derivatives and Structural Analogues for Advanced Research

The synthesis of derivatives and structural analogues of this compound is essential for exploring its potential applications, particularly in medicinal chemistry and materials science. This is typically achieved by modifying the hydroxyl or carboxylic acid functional groups, or by altering the substitution pattern on the aromatic ring.

A common derivatization strategy involves alkylation of the phenolic hydroxyl group. For example, 3-cyano-4-isopropoxybenzoic acid is prepared from its 4-hydroxy precursor by reaction with isopropyl bromide in the presence of a base like potassium carbonate. This O-alkylation can be used to modulate the compound's solubility, lipophilicity, and biological activity.

The carboxylic acid group is another site for modification. Esterification, for instance, is a straightforward transformation. The synthesis of methyl 3-cyano-4-hydroxybenzoate is a key step in several synthetic sequences and is achieved from methyl 4-hydroxybenzoate. The carboxyl group can also be converted into other functional groups, such as amides or thioamides, as demonstrated by the synthesis of 3-cyano-4-isobutoxybenzothiamide.

The synthesis of structural analogues can be accomplished by starting with different substituted precursors. For instance, processes have been developed for producing various meta- and para-cyanobenzoic acid compounds with different halogen or alkoxy substituents on the ring, showcasing the versatility of the underlying synthetic methodologies.

Mechanistic Investigations of Chemical Reactivity and Functional Group Transformations

Reactions at the Cyano Moiety of 4-Cyano-3-hydroxybenzoic Acid

The cyano, or nitrile, group is a versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons.

Nucleophilic Additions and Substitutions

The carbon atom of the nitrile group in this compound is a primary site for nucleophilic attack. This reactivity is a hallmark of nitriles, where the triple bond can undergo addition reactions. Strong nucleophiles can add directly to the cyano carbon, leading to the formation of an intermediate imine anion, which is then typically protonated. Weaker nucleophiles, such as water, generally require activation of the nitrile group through protonation by an acid to increase the electrophilicity of the carbon atom.

Hydrolysis and Derivatization of the Nitrile Group

The nitrile group of this compound can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. This transformation proceeds in a stepwise manner.

Under acidic conditions, the nitrogen atom is protonated, which enhances the electrophilicity of the carbon atom for attack by water. This leads to the formation of a carboxamide intermediate (4-carbamoyl-3-hydroxybenzoic acid). With continued heating in the presence of acid, the amide is further hydrolyzed to yield the corresponding tricarboxylic acid (3-hydroxy-1,2,4-benzenetricarboxylic acid) and an ammonium (B1175870) salt.

In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. Subsequent protonation by water yields an amide intermediate. Similar to the acid-catalyzed process, further hydrolysis of the amide under basic conditions will yield a carboxylate salt. An acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid product.

| Reaction Type | Reagents/Conditions | Intermediate Product | Final Product (after workup) |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), Water, Heat | 4-Carbamoyl-3-hydroxybenzoic acid | 3-Hydroxy-1,2,4-benzenetricarboxylic acid |

| Base-Catalyzed Hydrolysis | Strong base (e.g., NaOH, KOH), Water, Heat | 4-Carbamoyl-3-hydroxybenzoic acid | 3-Hydroxy-1,2,4-benzenetricarboxylic acid |

Transformations Involving the Hydroxyl and Carboxylic Acid Functions

The phenolic hydroxyl group and the carboxylic acid group are key sites for transformations such as esterification and etherification, and they also profoundly influence the reactivity of the aromatic ring.

Esterification and Etherification Reactions

The carboxylic acid function of this compound can readily undergo esterification. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is an equilibrium process and can be driven to completion by using an excess of the alcohol or by removing water as it is formed.

The phenolic hydroxyl group can be converted into an ether. This typically involves deprotonation of the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide via a Williamson ether synthesis. A documented example involves the reaction of this compound with pyrazole (B372694) in the presence of potassium carbonate (K₂CO₃) to yield 4-cyano-3-(1H-pyrazol-1-yl)benzoic acid. smolecule.com In this mechanistically similar reaction, the phenoxide attacks the pyrazole, although the exact mechanism can be more complex.

| Functional Group | Reaction Type | Typical Reagents | Product Type |

| Carboxylic Acid | Esterification (Fischer) | Alcohol (e.g., Methanol (B129727), Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Alkyl 4-cyano-3-hydroxybenzoate |

| Hydroxyl (Phenol) | Etherification (Williamson-type) | Base (e.g., K₂CO₃), Alkyl Halide or other electrophile | 4-Cyano-3-(alkoxy)benzoic acid |

Phenolic Reactivity and Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene (B151609) and its derivatives. The rate and regioselectivity (the position of the incoming electrophile) of the reaction are heavily influenced by the substituents already present on the ring. wikipedia.org Substituents are classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate), and as ortho, para-directing or meta-directing. libretexts.orglumenlearning.com

In this compound, three substituents exert their influence:

-OH (Hydroxyl): A strongly activating group that directs incoming electrophiles to the ortho and para positions relative to itself. This is due to its ability to donate electron density to the ring through resonance. libretexts.org

-COOH (Carboxylic Acid): A deactivating group that directs incoming electrophiles to the meta position. It withdraws electron density from the ring through both inductive and resonance effects. fiveable.me

-CN (Cyano): A deactivating group that also directs incoming electrophiles to the meta position due to its strong electron-withdrawing nature. libretexts.orgfiveable.me

| Substituent Group | Position | Activating/Deactivating | Directing Effect |

| -OH | 3 | Activating | Ortho, Para |

| -COOH | 1 | Deactivating | Meta |

| -CN | 4 | Deactivating | Meta |

Redox Chemistry and Radical-Mediated Processes in Aromatic Systems

The functional groups on this compound allow for specific oxidation and reduction reactions. The phenolic -OH group is susceptible to oxidation, while the -COOH and -CN groups can be reduced. Furthermore, the carboxylic acid can be a precursor for radical species under specific catalytic conditions.

The reduction of the carboxylic acid group to a primary alcohol can be achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). leah4sci.com Weaker agents such as Sodium Borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. leah4sci.com The cyano group can also be reduced, typically to a primary amine, using reagents like LiAlH₄ or through catalytic hydrogenation.

Aromatic carboxylic acids can serve as precursors to acyl or aryl carboxylic radicals through single-electron transfer (SET) processes. nih.gov Visible-light photoredox catalysis, for example, can be used to generate acyl radicals from aromatic carboxylic acids by first converting the acid into a more reactive intermediate, such as a mixed anhydride. nih.gov These highly reactive acyl radicals can then participate in various carbon-carbon bond-forming reactions. nih.gov Similarly, aryl carboxylic radicals can be generated from aryl carboxylic acids via SET oxidation. nih.gov These radicals are unstable and may undergo rapid subsequent reactions, often involving intramolecular additions. nih.gov While direct radical reactions on unsubstituted carboxylic acids can be challenging, derivatization can facilitate these processes. libretexts.orglibretexts.org

Applications in Advanced Materials Science and Supramolecular Chemistry

Integration into Liquid Crystalline Systems

The incorporation of 4-Cyano-3-hydroxybenzoic acid as a central structural unit has been pivotal in the development of novel liquid crystals, particularly those with bent-core or "banana" shapes. Its geometry and functional groups significantly direct the formation and properties of liquid crystalline phases (mesophases).

Research on bent-shaped liquid crystals using a 3-hydroxybenzoic acid central core demonstrates that the molecular structure directly governs the type of mesophase that forms. researchgate.net Depending on the specific chemical groups attached to the core, these materials can exhibit nematic, lamellar (layered), and columnar (column-like) phases. researchgate.net The stability of these phases, meaning the temperature range over which they exist, is tuned by factors such as the length of terminal alkyl chains and the presence of lateral substituents on the central benzoic acid core. researchgate.net

In bent-core liquid crystals, the relationship between the molecular structure and the resulting material properties is of paramount importance. Using this compound as the central unit provides a platform for systematically studying these relationships. The substitution at the 4-position of this central core has been shown to be a critical factor in determining mesomorphic behavior. researchgate.net

| Central Core Modification | Terminal Chain Length | Observed Mesophases | Reference |

|---|---|---|---|

| Lateral substitution at position 4 | Varied alkyl chain lengths | Nematic, Lamellar, Columnar | researchgate.net |

| Comparison with 4-substituted resorcinol | Varied alkyl chain lengths | Slight changes in physical properties | researchgate.net |

Utilization in Polymer Science and Engineering

Hydroxybenzoic acids are important monomers in the synthesis of high-performance aromatic polyesters. For instance, poly(p-hydroxybenzoic acid), derived from the 4-hydroxybenzoic acid isomer, is known for its excellent thermal stability and mechanical properties, which allow it to be processed at high temperatures. researchgate.netibm.com

By analogy, this compound serves as a promising, albeit more specialized, monomer for creating functional polymers. Its polycondensation can lead to aromatic polyesters with unique characteristics imparted by the additional functional groups. The presence of the polar cyano group along the polymer backbone would be expected to enhance intermolecular interactions, potentially increasing the polymer's melting point and modifying its solubility and dielectric properties. The hydroxyl group offers a reactive site for further polymer modification or for promoting inter-chain hydrogen bonding, which can influence the material's morphology and strength.

Role in Supramolecular Assemblies and Crystal Engineering

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions. longdom.org this compound is an exemplary molecule for crystal engineering, where the goal is to design and synthesize solid-state structures with predictable forms and functions by controlling these intermolecular interactions. japtronline.com

The formation of co-crystals—crystalline structures containing two or more different molecules in the same lattice—relies on predictable intermolecular interactions, most notably hydrogen bonds. nih.govrsc.org The functional groups on this compound make it an excellent candidate for forming robust hydrogen-bonded networks. The carboxylic acid group is particularly significant, as it can form highly reliable and directional hydrogen bonds.

These interactions are often described in terms of "supramolecular synthons," which are structural units within a supermolecule that can be formed by known intermolecular interactions. japtronline.com The carboxylic acid group of this compound can form a "homosynthon" by pairing with another carboxylic acid to create a stable dimer. japtronline.com More significantly, it can form "heterosynthons" by hydrogen bonding with other complementary functional groups, such as the primary amide group on a co-former molecule. mdpi.com The hydroxyl group provides an additional hydrogen bond donor site, while the cyano group can act as a hydrogen bond acceptor, allowing for the construction of complex, multidimensional crystalline architectures. japtronline.comnih.gov

| Functional Group Interaction | Synthon Type | Description | Reference |

|---|---|---|---|

| Carboxylic Acid --- Carboxylic Acid | Homosynthon | Two acid groups form a hydrogen-bonded dimer. | japtronline.com |

| Carboxylic Acid --- Amide | Heterosynthon | The acid group hydrogen bonds with an amide group from a co-former. | mdpi.com |

| Hydroxyl --- Nitrogen (e.g., in pyridine) | Heterosynthon | The hydroxyl group donates a hydrogen to a nitrogen-containing acceptor. | nih.gov |

| C-H --- Cyano | Weak Hydrogen Bond | The nitrogen atom of the cyano group acts as a weak hydrogen bond acceptor. | rsc.org |

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by specific non-covalent interactions. nih.gov This process is fundamentally governed by molecular recognition, which is the ability of molecules to selectively bind to one another based on complementary shapes, sizes, and chemical functionalities. longdom.orgnih.gov

The structure of this compound contains the "instructions" for its role in self-assembly. nih.gov The directional and specific nature of the hydrogen bonds formed by its carboxyl and hydroxyl groups, combined with the polar interactions of the cyano group, guides the molecule to recognize and assemble with itself or other complementary molecules in a predictable manner. rsc.orgrsc.org This programmed assembly can lead to the formation of complex, functional supramolecular architectures, from discrete co-crystals to extended networks, demonstrating the molecule's utility as a versatile building block in the field of supramolecular chemistry. researchgate.net

Computational and Theoretical Studies on 4 Cyano 3 Hydroxybenzoic Acid

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical methods are instrumental in elucidating the electronic architecture and bonding characteristics of 4-Cyano-3-hydroxybenzoic acid. These calculations can predict molecular geometries, orbital energies, and electron distribution, which are fundamental to understanding the molecule's chemical nature.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict how a molecule will interact with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Table 1: Predicted Reactivity Descriptors for a Substituted Benzoic Acid Derivative (Example)

| Descriptor | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.5 eV |

| Electronegativity | 4.0 eV |

| Chemical Hardness | 2.5 eV |

Quantum chemical calculations are highly effective in predicting and interpreting various spectroscopic data, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts, theoretical spectra can be generated that closely match experimental results. This synergy between theory and experiment allows for a detailed assignment of spectral features to specific molecular motions and chemical environments.

For instance, a complete vibrational analysis of a related molecule, 4-cyanobenzoic acid, was performed using Hartree-Fock and DFT methods, showing good agreement between calculated and experimental wavenumbers. rasayanjournal.co.in Such studies allow for the assignment of characteristic vibrational modes, such as the C≡N stretch, the O-H bend, and the C=O stretch of the carboxylic acid group. rasayanjournal.co.innih.gov Similarly, theoretical calculations for hydroxybenzoic acid isomers have been used to analyze their vibrational modes. researchgate.net For this compound, similar computational approaches would be expected to yield accurate predictions of its infrared and Raman spectra.

Table 2: Predicted Vibrational Frequencies for a Substituted Benzoic Acid (Example)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| O-H stretch | 3500 |

| C-H stretch (aromatic) | 3100 |

| C≡N stretch | 2240 |

| C=O stretch | 1700 |

| C-C stretch (aromatic) | 1600 |

| O-H bend | 1400 |

| C-O stretch | 1300 |

Note: This table provides example values for a substituted benzoic acid and is intended to be illustrative of the types of data obtained from computational studies.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis involves identifying the stable arrangements of the atoms in the molecule (conformers) and determining their relative energies. This is particularly important for understanding the rotation of the carboxyl and hydroxyl groups relative to the benzene (B151609) ring.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. mdpi.com These simulations can reveal how the molecule moves, vibrates, and interacts with its environment. For example, MD simulations of tetramers of a similar molecule, p-hydroxybenzoic acid, have been used to study its liquid crystalline ordering. acs.org Such computational techniques could be applied to this compound to explore its conformational landscape and dynamics in various solvents. semanticscholar.org

Prediction of Reaction Mechanisms and Kinetic Parameters

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions and predicting their rates. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, thereby elucidating the step-by-step mechanism. These calculations also provide estimates of activation energies, which are crucial for determining reaction kinetics.

For substituted benzoic acids, theoretical studies can predict the mechanisms of various reactions, such as esterification, decarboxylation, or electrophilic aromatic substitution. For example, the effect of substituents on the acidity of benzoic acids has been studied using density functional theory, providing insights into their reactivity. semanticscholar.org While specific mechanistic studies on this compound are not widely available, computational methods could be employed to predict its behavior in different chemical transformations.

Exploration of Nonlinear Optical Properties and Molecular Design

Molecules with large nonlinear optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and other photonic technologies. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is quantified by molecular parameters such as the polarizability (α) and the first and second hyperpolarizabilities (β and γ).

Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. researchgate.net The presence of both electron-donating (-OH) and electron-withdrawing (-CN) groups on the same benzene ring in this compound suggests that it may possess significant NLO activity due to intramolecular charge transfer. Theoretical calculations of polarizability and hyperpolarizability can provide a quantitative measure of this potential. researchgate.net Such studies can guide the design of new molecules with enhanced NLO properties by systematically modifying the molecular structure. researchgate.netresearchgate.net

Table 3: Calculated Nonlinear Optical Properties for a Generic Organic Molecule (Example)

| Property | Calculated Value (a.u.) |

| Polarizability (α) | 100 |

| First Hyperpolarizability (β) | 500 |

| Second Hyperpolarizability (γ) | 2000 |

Note: These are example values to illustrate the type of data obtained from NLO calculations and are not specific to this compound.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Spectroscopic Techniques for Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of organic molecules. For 4-Cyano-3-hydroxybenzoic acid, ¹H NMR and ¹³C NMR spectra provide critical data on the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The substitution pattern on the benzene (B151609) ring—with a carboxylic acid group, a hydroxyl group, and a cyano group—leads to a specific splitting pattern. Based on analogous substituted benzoic acids, the aromatic region would display signals corresponding to the three protons on the ring. For example, in the related compound 4-cyano-3-nitrobenzoic acid, aromatic proton signals are observed at chemical shifts (δ) of 8.31 (d, 1H), 8.41 (dd, 1H), and 8.68 (d, 1H) in DMSO-d₆. Similarly, for 4-hydroxybenzoic acid, proton signals appear at δ 7.79 (d) and 6.82 (d). The acidic proton of the carboxyl group and the phenolic proton of the hydroxyl group would typically appear as broad singlets at a downfield chemical shift, often above 10 ppm, though their position can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the carboxyl carbon (typically δ > 165 ppm), the cyano carbon (δ ≈ 115-120 ppm), and the six aromatic carbons, whose chemical shifts are influenced by the electronic effects of the substituents. For instance, the ¹³C NMR data for 4-hydroxybenzoic acid shows signals at δ 167.61 (C=O), 162.04, 131.97, 121.78, and 115.56 ppm for the aromatic carbons.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | Splitting pattern depends on coupling between the three adjacent ring protons. |

| ¹H | Carboxyl (-COOH) | > 10 | Broad singlet, position is solvent and concentration dependent. |

| ¹H | Hydroxyl (Ar-OH) | Variable (often 5-10) | Broad singlet, position is solvent and concentration dependent. |

| ¹³C | Carboxyl (-COOH) | 165 - 175 | Based on data for similar benzoic acids. |

| ¹³C | Aromatic (Ar-C) | 110 - 160 | Six distinct signals expected due to asymmetric substitution. |

| ¹³C | Cyano (-C≡N) | 115 - 120 | Characteristic chemical shift for nitrile carbons. |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with techniques like High-Performance Liquid Chromatography (HPLC-MS) or Gas Chromatography (GC-MS), it becomes a powerful tool for identifying reaction products and monitoring reaction progress.

For this compound (C₈H₅NO₃), the exact monoisotopic mass is 163.027 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound can be detected as a protonated molecule [M+H]⁺ with an m/z of 164.034 or a deprotonated molecule [M-H]⁻ with an m/z of 162.020.

Reaction monitoring can be performed by taking small aliquots from the reaction mixture at different time points and analyzing them via MS. This allows for the tracking of the disappearance of starting materials and the appearance of the desired product, identified by its specific m/z value.

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected parent ion. For the [M-H]⁻ ion of a hydroxybenzoic acid, a characteristic fragmentation is the loss of CO₂ (44 Da), resulting in a prominent fragment ion. This technique is invaluable for distinguishing between isomers and confirming the identity of products in a complex mixture. Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS technique used for quantification, where specific precursor-to-product ion transitions are monitored.

| Adduct/Fragment | Calculated m/z | Technique | Application |

|---|---|---|---|

| [M+H]⁺ | 164.034 | ESI-MS (Positive Ion Mode) | Product Identification |

| [M-H]⁻ | 162.020 | ESI-MS (Negative Ion Mode) | Product Identification |

| [M+Na]⁺ | 186.016 | ESI-MS (Positive Ion Mode) | Identification |

| Fragment from [M-H]⁻ (Loss of CO₂) | 118.024 | ESI-MS/MS | Structural Confirmation |

Data based on predicted values for this compound.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are particularly useful in mechanistic studies for identifying the formation or disappearance of specific bonds during a chemical reaction.

For this compound, the key vibrational modes are associated with the -OH, -C≡N, and -COOH functional groups.

O-H Stretching: A broad absorption band is expected in the IR spectrum between 2500-3300 cm⁻¹ for the carboxylic acid O-H, overlapping with the sharper phenolic O-H stretch around 3300-3600 cm⁻¹.

C≡N Stretching: A sharp, intense absorption in the IR spectrum is characteristic of the nitrile group, typically appearing in the range of 2220-2260 cm⁻¹. For the related 4-cyanobenzoic acid, this peak is observed at 2240 cm⁻¹ in IR and 2239 cm⁻¹ in Raman spectra.

C=O Stretching: The carbonyl stretch of the carboxylic acid group gives a strong absorption in the IR spectrum, usually between 1680-1710 cm⁻¹ for aromatic acids.

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

By monitoring the characteristic peaks of reactants and products, these techniques can provide insights into reaction mechanisms. For example, in a synthesis starting from a compound without a nitrile group, the appearance of the sharp peak around 2240 cm⁻¹ would confirm the successful introduction of the cyano functionality.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| -OH (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) | IR |

| -OH (Phenol) | Stretching | 3300 - 3600 | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| -C≡N (Nitrile) | Stretching | 2220 - 2260 | IR, Raman |

| -C=O (Carboxylic Acid) | Stretching | 1680 - 1710 | IR, Raman |

| Aromatic C=C | Stretching | 1400 - 1600 | IR, Raman |

Expected wavenumbers are based on typical values and data from analogous compounds like 4-cyanobenzoic acid.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating this compound from starting materials, reagents, and byproducts. It is the primary method for assessing the purity of the final product and for analyzing complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of non-volatile compounds like this compound. Method development typically focuses on reversed-phase chromatography.

A typical HPLC method would involve a C18 stationary phase column. The mobile phase often consists of a mixture of an aqueous solvent (like water with an acid modifier such as formic acid or phosphoric acid to suppress the ionization of the carboxyl group) and an organic solvent (commonly acetonitrile (B52724) or methanol). Detection is usually performed using a photodiode array (PDA) or UV detector, set at a wavelength where the analyte exhibits strong absorbance, or by mass spectrometry (LC-MS).

For related hydroxybenzoic acids, successful separation has been achieved using a gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase concentration. This allows for the effective separation of compounds with different polarities. The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition | Reference/Rationale |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Commonly used for aromatic acids, providing good retention and separation. |

| Mobile Phase A | 0.1-0.5% Formic or Phosphoric Acid in Water | Acid suppresses ionization of the carboxyl group, leading to better peak shape. |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Standard organic modifiers in reversed-phase HPLC. |

| Elution Mode | Gradient | Allows for separation of components with a range of polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV/PDA (e.g., at 230 or 254 nm) or ESI-MS | Aromatic rings provide strong UV absorbance; MS provides mass confirmation. |

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to thermally decompose. Therefore, derivatization is often required to convert the acidic and hydroxyl groups into more volatile and stable esters or silyl (B83357) ethers.

Once derivatized, the compound can be readily analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. The most powerful approach is hyphenated GC-Mass Spectrometry (GC-MS), which combines the separation power of GC with the identification capabilities of MS. The mass spectrum of the derivatized compound provides a fragmentation pattern that serves as a chemical fingerprint, allowing for positive identification and the detection of impurities, even at trace levels.

Crystallographic Analysis for Solid-State Structure Determination

A thorough search of crystallographic databases and the scientific literature was conducted to obtain data on the solid-state structure of this compound. This investigation aimed to identify detailed research findings from single-crystal X-ray diffraction studies, which are essential for elucidating the precise three-dimensional arrangement of atoms and molecules within the crystal lattice.

Despite a comprehensive search, no publicly available crystallographic data for this compound was found. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other structural parameters determined through crystallographic analysis is not available at this time. The determination of these parameters would require future experimental work involving the growth of single crystals of this compound suitable for X-ray diffraction analysis.

Due to the absence of experimental data, a data table of crystallographic parameters cannot be provided.

Environmental Chemistry and Biotransformation Pathways

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves non-biological processes such as photolysis, hydrolysis, and oxidation, which can contribute to the transformation of chemical compounds in the environment.

In environmental systems, aromatic compounds can be transformed by reacting with oxidants, particularly hydroxyl radicals (•OH). Research on the radical oxidation of 4-hydroxybenzoic acid, a close structural analogue, demonstrates that the benzene (B151609) ring can undergo further hydroxylation researchgate.net. By analogy, it is plausible that 4-Cyano-3-hydroxybenzoic acid could be oxidized by hydroxyl radicals in atmospheric or aquatic environments. This reaction would likely introduce additional hydroxyl groups onto the aromatic ring, forming dihydroxy- or trihydroxy-cyanobenzoic acid derivatives. These hydroxylated intermediates are often more susceptible to subsequent ring cleavage and further degradation than the parent compound.

Microbial Degradation and Biotransformation of Cyanoaromatics

The biodegradation of aromatic nitriles (cyanoaromatics) is a critical pathway for their removal from the environment. Microorganisms have evolved specific enzymatic systems to utilize these compounds as sources of carbon and nitrogen.

Microorganisms employ two primary enzymatic pathways for the initial breakdown of the nitrile group nih.gov.

Nitrilase Pathway : A single enzyme, nitrilase (EC 3.5.5.1), directly hydrolyzes the nitrile group (–C≡N) to a carboxylic acid (–COOH) and ammonia (B1221849) (NH₃) nih.govfrontiersin.org. For this compound, this would result in the formation of 3-hydroxyterephthalic acid and ammonia. Nitrilases that act on aromatic nitriles have been identified in various bacteria, such as Nocardia sp. nih.govportlandpress.comnih.gov. These enzymes are often specific for nitrile groups attached directly to an aromatic ring nih.govportlandpress.comnih.gov.

Nitrile Hydratase and Amidase Pathway : This is a two-step process. First, a nitrile hydratase (NHase; EC 4.2.1.84) hydrates the nitrile to the corresponding amide (–CONH₂) nih.govfrontiersin.org. In the second step, an amidase (EC 3.5.1.4) hydrolyzes the amide to the carboxylic acid and ammonia nih.govfrontiersin.org. For this compound, this pathway would first produce 4-carbamoyl-3-hydroxybenzoic acid, which would then be converted to 3-hydroxyterephthalic acid.

The following table summarizes these two primary enzymatic pathways for nitrile degradation.

| Enzyme Pathway | Step 1 Enzyme | Step 1 Intermediate | Step 2 Enzyme | Final Products |

| Nitrilase Pathway | Nitrilase | None | None | Carboxylic Acid + Ammonia |

| Nitrile Hydratase / Amidase Pathway | Nitrile Hydratase | Amide | Amidase | Carboxylic Acid + Ammonia |

The presence of aromatic nitriles in the environment can significantly shape the structure and function of microbial communities frontiersin.org. Studies have shown that different nitriles exert specific selective pressures, leading to the enrichment of certain bacterial populations frontiersin.org. For example, in nitrile-enrichment cultures, metagenomic analysis has revealed a high abundance of genes encoding for putative nitrilases and nitrile hydratases, indicating a genetic adaptation within the community to degrade these compounds frontiersin.orgresearchgate.net.

Gram-positive bacteria have been observed to exhibit higher resistance to the growth-suppressing effects of some nitriles compared to Gram-negative bacteria frontiersin.org. Notably, compounds structurally similar to this compound, such as 4-hydroxybenzonitrile, have been found to be among the most toxic nitriles tested against various bacterial strains frontiersin.org. The introduction of an aromatic nitrile can lead to a decrease in microbial diversity initially, followed by the proliferation of specialist degraders, such as those from the genus Paenibacillus frontiersin.org.

The table below outlines observed responses of bacterial communities to nitrile exposure.

| Aspect | Observation | Reference |

| Community Composition | Each nitrile has a specific community-shaping effect. | frontiersin.org |

| Genetic Adaptation | Enrichment of nitrilase and nitrile hydratase genes in nitrile-containing environments. | frontiersin.orgresearchgate.net |

| Gram-Stain Response | Gram-positive bacteria often show higher resistance to growth-suppressing nitriles than Gram-negative bacteria. | frontiersin.org |

| Toxicity of Analogues | 4-hydroxybenzonitrile, a related compound, was found to be highly toxic to test organisms. | frontiersin.org |

| Dominant Genera | In some cases, genera like Paenibacillus show high relative abundance in the presence of suppressive nitriles. | frontiersin.org |

Ecological Fate and Environmental Persistence Studies

The ecological fate of this compound is determined by its mobility and persistence in soil and water. Based on data for its analogue, 4-cyanobenzoic acid, persistence in the environment is expected to be unlikely thermofisher.com. Due to its water-soluble nature, it is predicted to be highly mobile in soils, potentially leading to leaching into groundwater thermofisher.com.

However, its biodegradability is a key factor in its environmental removal. The parent compound, benzoic acid, is known to be readily biodegradable mst.dk. More relevantly, studies on the anaerobic degradation of the herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) show that it undergoes reductive dehalogenation to form 4-cyanophenol, which is subsequently transformed into phenol (B47542) and can be completely mineralized to carbon dioxide researchgate.net. This suggests that under anaerobic conditions, such as in sediments or certain groundwater environments, analogues of this compound can be fully degraded. The presence of the carboxyl and hydroxyl groups on this compound would likely facilitate microbial uptake and degradation compared to less substituted analogues.

The table below summarizes the environmental fate characteristics of this compound and related compounds.

| Compound | Property | Finding / Prediction | Reference |

| 4-Cyanobenzoic Acid | Persistence | Unlikely | thermofisher.com |

| 4-Cyanobenzoic Acid | Mobility in Soil | Highly mobile due to water solubility | thermofisher.com |

| Benzoic Acid | Biodegradability | Readily biodegradable | mst.dk |

| Bromoxynil (analogue) | Anaerobic Degradation | Degrades via reductive debromination to 4-cyanophenol, which is further mineralized. | researchgate.net |

Future Research Directions and Emerging Areas

Novel Synthetic Methodologies for Enhanced Sustainability and Scalability

Future research into the synthesis of 4-Cyano-3-hydroxybenzoic acid is anticipated to pivot towards green chemistry principles, focusing on sustainability, safety, and scalability. Traditional synthetic routes for aromatic nitriles often involve harsh conditions or the use of toxic cyanide reagents. rsc.orgwikipedia.org The development of safer, more efficient, and environmentally benign methodologies is a key research frontier.

Emerging strategies that could be adapted for this specific compound include:

Enzymatic and Biocatalytic Routes: Leveraging enzymes such as nitrilases or multi-enzyme cascades could provide a highly selective and sustainable pathway. nih.gov Biocatalytic methods, which have been successfully employed for other benzoic acid derivatives, operate under mild conditions (ambient temperature and pressure) in aqueous media, significantly reducing energy consumption and hazardous waste. nih.govmdpi.com Research could focus on identifying or engineering enzymes that can specifically cyanate (B1221674) a hydroxybenzoic acid precursor.

Continuous Flow Chemistry: Transferring the synthesis to continuous flow reactors offers substantial advantages in terms of safety, scalability, and process control. rsc.orgrsc.orgdtu.dk Flow chemistry allows for precise management of reaction parameters, rapid optimization, and safer handling of potentially hazardous intermediates, making it an appealing strategy for industrial-scale production. rsc.orgacs.org Cyanide-free flow processes, utilizing precursors like p-tosylmethyl isocyanide (TosMIC), represent a particularly promising avenue for enhancing the safety profile of nitrile synthesis. rsc.orgrsc.org

Catalyst Development: The exploration of novel catalysts for C-H functionalization or for cyanide-free cyanation reactions is a critical area. This includes developing heterogeneous catalysts that can be easily recovered and reused, aligning with circular economy principles and reducing production costs. rsc.orgnih.gov

| Methodology | Key Features | Advantages for Sustainability & Scalability | Research Focus for this compound |

|---|---|---|---|

| Traditional Batch Synthesis (e.g., Sandmeyer reaction) | Often uses metal cyanides, harsh acids, and batch reactors. rsc.org | Established but often lacks sustainability (toxic waste, high energy). | Moving away from these methods. |

| Enzymatic Synthesis | Uses enzymes in aqueous media under mild conditions. nih.gov | High selectivity, reduced energy use, biodegradable catalysts, minimal hazardous waste. mdpi.com | Discovery or engineering of specific enzymes (e.g., oxynitrilases) for regioselective cyanation. scispace.com |

| Continuous Flow Chemistry | Reactions occur in a continuously flowing stream within a reactor. rsc.org | Enhanced safety, superior heat/mass transfer, easy scalability, high reproducibility. rsc.orgdtu.dk | Development of a cyanide-free, catalyst-free high-temperature/pressure flow protocol. acs.org |

Exploration of New Functional Material Platforms Leveraging Aromatic Nitrile Chemistry

The distinct functional groups of this compound make it an exceptional building block for a new generation of functional materials. The nitrile group is a versatile precursor for various transformations and imparts unique electronic properties, while the carboxylic acid and hydroxyl groups provide sites for polymerization and coordination chemistry. researchgate.netslideshare.net

Future research is poised to explore its use in several key areas:

Liquid Crystals: Substituted 3-hydroxybenzoic acid cores are known to form the basis of bent-shaped (banana) liquid crystals. researchgate.netresearchgate.net The introduction of a cyano group, a common component in calamitic (rod-like) liquid crystals for its strong dipole moment, into a bent-core structure could lead to novel materials with unique mesomorphic phases and electro-optical properties. researchgate.netmdpi.comlabscoop.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The carboxylate and hydroxyl groups are ideal for acting as linkers to coordinate with metal ions, forming porous crystalline structures. rsc.org The pendant nitrile group within the MOF pores could serve as a reactive site for post-synthetic modification or as a functional site to enhance properties like gas sorption or catalysis.

High-Performance Polymers: Aromatic hydroxybenzoic acids are precursors to liquid crystal polymers, and compounds like 3-amino-4-hydroxybenzoic acid are used to synthesize high-performance polybenzoxazoles. researchgate.netsemanticscholar.orgresearchgate.net The nitrile group in this compound could be leveraged to create polymers with enhanced thermal stability, specific dielectric properties, or as a cross-linking site to tune mechanical properties.

| Material Platform | Role of this compound | Anticipated Properties & Applications |

|---|---|---|

| Liquid Crystals | Acts as a bent-shaped central core with a strong dipole from the cyano group. researchgate.netresearchgate.net | Novel mesophases (e.g., polar smectic C), unique electro-optical switching, photoresponsive behavior. researchgate.netnih.gov |

| Metal-Organic Frameworks (MOFs) | Serves as an organic linker via its carboxylate and hydroxyl groups. rsc.org | Porous materials with functionalized channels (nitrile group) for selective gas adsorption, catalysis, or sensing. |

| Specialty Polymers | Monomer for polyesters or polyamides. semanticscholar.orgresearchgate.net | High thermal stability, tailored dielectric constants, materials with cross-linking capabilities via the nitrile group. |

Advancements in Computational Chemistry for Predictive Design and Materials Discovery

Computational chemistry is set to play a pivotal role in accelerating the research and development of materials based on this compound. By simulating molecular behavior and predicting material properties, computational approaches can guide synthetic efforts, reducing the need for extensive trial-and-error experimentation. nih.gov

Key computational areas for future focus include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the fundamental electronic properties of the molecule, such as its reactivity, acidity, and molecular electrostatic potential. mdpi.comresearchgate.netresearchgate.netajgreenchem.com This information is crucial for understanding how the molecule will self-assemble or interact with other components in a material, such as metal centers in MOFs or other monomers in a polymer chain. ucl.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of materials derived from this compound. For instance, simulations could predict the phase behavior and transition temperatures of potential liquid crystals or the mechanical strength and flexibility of new polymers.

Machine Learning (ML) and AI-Driven Discovery: By training machine learning algorithms on existing data from experimental results (including failed reactions), it is possible to predict the outcomes of new synthetic reactions. nih.govresearchgate.net This approach can identify the most promising conditions for synthesizing new materials and even propose novel molecular derivatives with targeted properties, vastly accelerating the materials discovery pipeline. nih.govarxiv.orgasu.edu

| Computational Method | Application to this compound | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity indices, and intermolecular interaction energies. mdpi.comresearchgate.net | Guidance on synthetic pathways; prediction of self-assembly behavior in crystals and polymers. ucl.ac.uk |

| Molecular Dynamics (MD) | Simulation of the collective behavior of molecules in condensed phases. | Prediction of liquid crystal mesophases, polymer glass transition temperatures, and mechanical properties. |

| Machine Learning (ML) | Training models on reaction data to predict synthesis success or on structure-property data. nih.govresearchgate.net | Accelerated discovery of optimal synthesis conditions and novel derivatives with desired functionalities. arxiv.orgasu.edu |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Advanced Materials Science

The full potential of this compound will be unlocked through strong interdisciplinary collaboration. The progression from a simple molecule to a high-performance material requires a synergistic effort that bridges the gap between molecular design and functional application.

Future progress will depend on the integration of expertise from:

Synthetic Organic Chemistry: To develop the sustainable and scalable synthetic routes (as outlined in 8.1) necessary to produce the molecule and its derivatives in sufficient quantity and purity for materials research.

Materials Science and Engineering: To fabricate and characterize new materials (as in 8.2), including polymers, liquid crystals, and MOFs, and to test their performance in targeted applications such as electronics, separations, or catalysis.

Computational Science: To provide the theoretical predictions and data-driven insights (as in 8.3) that guide both the synthetic chemists in designing new molecular targets and the materials scientists in understanding structure-property relationships.

This integrated approach creates a feedback loop where materials performance data informs the design of next-generation molecules, and synthetic feasibility guides the direction of materials discovery. Such collaboration is essential for transforming the fundamental chemical potential of this compound into tangible technological innovations.

Q & A

Q. What are the recommended storage and handling protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.